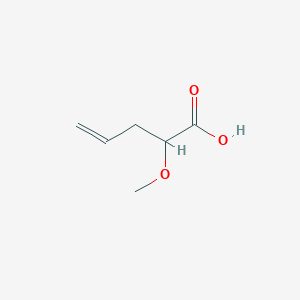
2-Methoxypent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypent-4-enoic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of pentenoic acid, characterized by the presence of a methoxy group (-OCH3) attached to the second carbon atom of the pent-4-enoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxypent-4-enoic acid can be achieved through several methods. One common approach involves the methoxylation of pent-4-enoic acid. This can be done by reacting pent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxypent-4-enoic acid.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form 2-methoxypentanoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: 2-Carboxypent-4-enoic acid.
Reduction: 2-Methoxypentanoic acid.
Substitution: Various substituted pent-4-enoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxypent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-methoxypent-4-enoic acid involves its interaction with specific molecular targets. The methoxy group and the double bond in the pent-4-enoic acid chain allow the compound to participate in various biochemical pathways. For example, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparación Con Compuestos Similares
2-Methylpent-4-enoic acid: Similar in structure but with a methyl group instead of a methoxy group.
Pent-4-enoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxypentanoic acid: Similar but lacks the double bond, affecting its reactivity and applications.
Uniqueness: 2-Methoxypent-4-enoic acid is unique due to the presence of both a methoxy group and a double bond in its structure. This combination allows it to undergo a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
2-methoxypent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) |
Clave InChI |
ZGDDOIZSMPRMIH-UHFFFAOYSA-N |
SMILES canónico |
COC(CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)
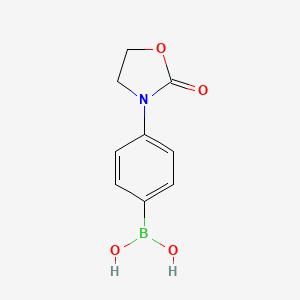
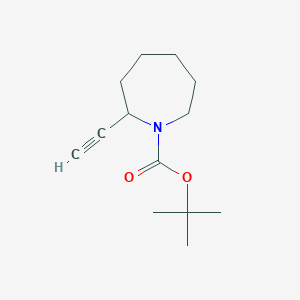
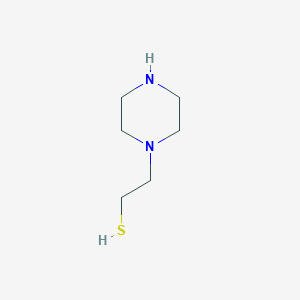
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
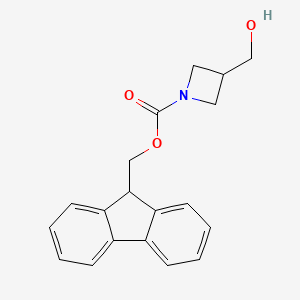
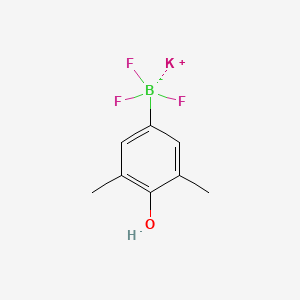
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)






